

Technical Guide: Physical and Chemical Properties of Decarbonyl Rivaroxaban-d4

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Compound of Interest		
Compound Name:	Decarbonyl Rivaroxaban-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **Decarbonyl Rivaroxaban-d4**, a deuterated analog of a known Rivaroxaban impurity. This document is intended to support research, development, and analytical activities by providing key data, experimental context, and illustrative pathways.

Core Compound Properties

Decarbonyl Rivaroxaban-d4 is the stable isotope-labeled version of Decarbonyl Rivaroxaban, an impurity and metabolite of the anticoagulant drug Rivaroxaban. The primary application of **Decarbonyl Rivaroxaban-d4** is as an internal standard for the quantitative analysis of Decarbonyl Rivaroxaban in various biological matrices and pharmaceutical formulations, typically utilizing mass spectrometry-based methods. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from the endogenous analyte without significantly altering its chemical behavior.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of both Decarbonyl Rivaroxaban and its deuterated form. Data for the deuterated compound are inferred from the non-deuterated analog where direct experimental values are not available.



Property	Decarbonyl Rivaroxaban	Decarbonyl Rivaroxaban- d4
Synonyms	5-Chloro-N-[(2R)-2-hydroxy-3- [[4-(3-oxo-4- morpholinyl)phenyl]amino]prop yl]-2-thiophenecarboxamide; Rivaroxaban Related Impurity G	-
CAS Number	721401-53-2[1][2]	Not available
Molecular Formula	C18H20CIN3O4S[1][2][3][4]	C18D4H16CIN3O4
Molecular Weight	409.89 g/mol [1][2][3][4]	Approx. 413.91 g/mol
Appearance	Off-White Solid[2]	Assumed to be an off-white solid
Purity	>95% (by HPLC)[1]	Not specified, typically >98% for use as an internal standard
Melting Point	>188 °C (decomposes)[2]	Expected to be similar to the non-deuterated form
Boiling Point	772.6±60.0 °C (Predicted)[2]	Expected to be similar to the non-deuterated form
Density	1.434±0.06 g/cm³ (Predicted) [2]	Expected to be similar to the non-deuterated form
Solubility	Slightly soluble in DMSO and Methanol[2]	Expected to be similar to the non-deuterated form
Storage Temperature	-20°C[1]	-20°C

Experimental Protocols

The quantification of Decarbonyl Rivaroxaban, often in the context of Rivaroxaban stability studies or pharmacokinetic analysis, typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). The following protocol is a representative example of a bioanalytical method.



Bioanalytical Quantification of Decarbonyl Rivaroxaban in Plasma using LC-MS/MS

Objective: To accurately quantify the concentration of Decarbonyl Rivaroxaban in a plasma sample using **Decarbonyl Rivaroxaban-d4** as an internal standard.

Methodology:

- Sample Preparation (Protein Precipitation):
 - Thaw plasma samples at room temperature.
 - To 100 μL of plasma, add 10 μL of the internal standard working solution (Decarbonyl Rivaroxaban-d4 in methanol).
 - Vortex for 10 seconds.
 - Add 300 μL of acetonitrile to precipitate plasma proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- Chromatographic Conditions:
 - HPLC System: A high-performance liquid chromatography system.
 - Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 μm).[5]
 - Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and a buffer such as 25 mM potassium phosphate monobasic (pH 2.9).[5]
 - Flow Rate: 1.0 mL/min.[5]
 - Injection Volume: 15 μL.[5]

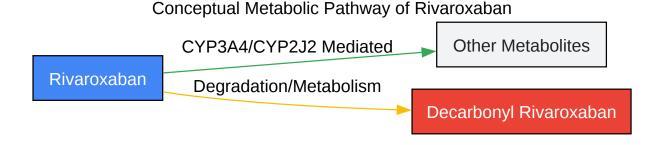


- Column Temperature: Ambient or controlled at 40°C.[5]
- Mass Spectrometry Conditions:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Decarbonyl Rivaroxaban: Monitor the transition from the precursor ion (m/z) to a specific product ion.
 - Decarbonyl Rivaroxaban-d4: Monitor the transition from the deuterated precursor ion (m/z) to its corresponding product ion.
 - Data Analysis: The concentration of Decarbonyl Rivaroxaban is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Visualizations

Metabolic Pathway of Rivaroxaban

Rivaroxaban is an orally active, direct inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade.[6] Its metabolism is primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2J2.[6] The formation of Decarbonyl Rivaroxaban can occur through metabolic degradation or as a process-related impurity.



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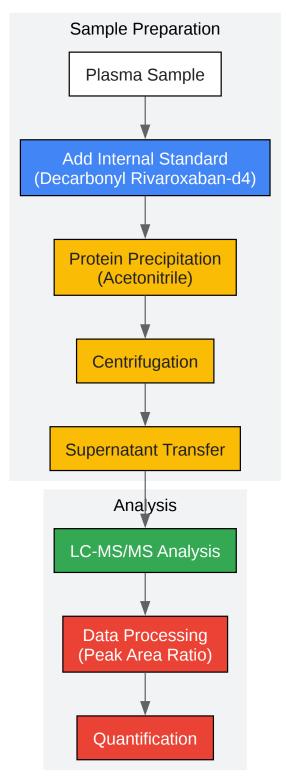
Caption: Conceptual metabolic pathway of Rivaroxaban to its metabolites.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Decarbonyl Rivaroxaban in a biological sample using an internal standard.



Bioanalytical Workflow for Decarbonyl Rivaroxaban



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